2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine
Overview
Description
2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation.
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis. This method is favored due to its mild reaction conditions and high functional group tolerance . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove fluorine atoms or alter the pyridine ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of fluorine atoms.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar properties but differ in the number and position of fluorine atoms. The unique combination of fluorine atoms in this compound provides distinct electronic properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFWHKJSPGVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199648 | |
Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246466-30-7 | |
Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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